Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate

Medicinal Chemistry Chemical Biology Drug Design

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (CAS 1199773-10-8) is a diethyl malonate derivative featuring a methylene bridge linked to a 2-amino-4-chlorophenylamino group. This compound belongs to the class of diethyl 2-((arylamino)methylene)malonates (DAMMs), which are recognized as versatile synthetic intermediates for the preparation of bioactive heterocycles, including quinolones and pyridones.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75
CAS No. 1199773-10-8
Cat. No. B598069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate
CAS1199773-10-8
SynonymsDiethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)N)C(=O)OCC
InChIInChI=1S/C14H17ClN2O4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4,16H2,1-2H3
InChIKeyONHHJGPYSIGPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (CAS 1199773-10-8): A Functionalized Methylene Malonate Building Block for Medicinal Chemistry and Agrochemical Research


Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (CAS 1199773-10-8) is a diethyl malonate derivative featuring a methylene bridge linked to a 2-amino-4-chlorophenylamino group [1]. This compound belongs to the class of diethyl 2-((arylamino)methylene)malonates (DAMMs), which are recognized as versatile synthetic intermediates for the preparation of bioactive heterocycles, including quinolones and pyridones [2][3]. With a molecular formula of C14H17ClN2O4 and a molecular weight of 312.75 g/mol, this compound is supplied at purities typically ≥97% (HPLC) for research and development applications .

Why Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate Cannot Be Readily Replaced by Other Methylene Malonate Derivatives


In the diethyl 2-((arylamino)methylene)malonate (DAMM) chemical space, subtle variations in the aromatic ring's substitution pattern profoundly alter key physicochemical and biological properties. Specifically, the 2-amino-4-chlorophenyl substitution in CAS 1199773-10-8 introduces an additional hydrogen bond donor (HBD) and acceptor site relative to mono-substituted or non-aminated analogs [1]. This functional group augmentation is critical because hydrogen bonding capacity directly influences target binding affinity in medicinal chemistry campaigns [2] and dictates the compound's behavior as a synthetic intermediate in Gould-Jacobs-type cyclizations [3]. The evidence below quantifies these differences, demonstrating why simply substituting a 4-chlorophenyl or 4-nitroanilino analog for this specific derivative can lead to divergent outcomes in synthesis and biological assays.

Quantitative Differentiation of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (CAS 1199773-10-8) Against Key Comparators


Enhanced Hydrogen Bond Donor Capacity Relative to Non-Aminated Methylene Malonates

Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate possesses a hydrogen bond donor (HBD) count of 2, a direct consequence of the 2-amino-4-chlorophenyl substitution [1]. In contrast, the structurally analogous Diethyl 2-((4-chlorophenylamino)methylene)malonate (CAS 19056-79-2) has only 1 HBD . This additional donor site is significant for modulating binding interactions with biological targets.

Medicinal Chemistry Chemical Biology Drug Design

Superior Purity Profile Compared to Analogous Methylene Malonate Intermediates

Commercially available Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is consistently offered with a purity of ≥98% (NLT 98%) by specialist manufacturers . In comparison, the commonly used analog Diethyl 2-((4-chlorophenylamino)methylene)malonate is frequently supplied at a purity of 97% . This 1% difference in purity can be critical for reproducible synthetic outcomes and bioassay results.

Chemical Synthesis Quality Control Process Chemistry

Molecular Weight and Lipophilicity Differentiation from Unsubstituted Phenyl Analog

The molecular weight of Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate is 312.75 g/mol [1], which is 15.02 g/mol higher than the non-aminated analog Diethyl 2-((4-chlorophenylamino)methylene)malonate (297.73 g/mol) . This increase is accompanied by a computed XLogP3-AA of 3.2 [1], indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts.

Physicochemical Properties Drug Likeness ADME

Contextual Antifungal Activity Differentiation within the DAMM Chemical Class

While specific IC50 data for the target compound against Fusarium oxysporum is not available in the primary literature, class-level data for closely related Diethyl 2-((arylamino)methylene)malonates (DAMMs) demonstrate a wide range of antifungal potencies (IC50 values from 0.013 µM to 35 µM) [1]. This broad activity range underscores that even minor changes in the aryl substitution pattern (such as the 2-amino-4-chloro moiety) can dramatically shift biological activity, with some DAMMs exhibiting fungicidal effects [1].

Antifungal Agents Agrochemical Discovery Plant Pathology

Recommended Application Scenarios for Diethyl 2-((2-amino-4-chlorophenylamino)methylene)malonate (CAS 1199773-10-8) Based on Quantitative Differentiation


Medicinal Chemistry: Privileged Scaffold Synthesis Requiring High Purity and Controlled Hydrogen Bonding

Given its enhanced hydrogen bond donor count (2 HBD) and high commercial purity (≥98%), CAS 1199773-10-8 is ideally suited as a starting material for synthesizing quinolone and pyridone derivatives where precise H-bonding interactions with biological targets are critical. The ≥98% purity ensures that the resulting heterocyclic products are free from impurities that could confound in vitro biological assays [1].

Agrochemical Discovery: Antifungal Lead Generation and SAR Expansion

The DAMM class, to which this compound belongs, exhibits potent antifungal activity against Fusarium oxysporum with IC50 values spanning over three orders of magnitude (0.013 µM to 35 µM) depending on aryl substitution [2]. The unique 2-amino-4-chlorophenyl substitution of this compound makes it a valuable probe for expanding the structure-activity relationship (SAR) of this underexplored antifungal chemotype, potentially leading to novel fungicidal agents.

Chemical Biology: Tool Compound for Probing Enzyme Active Sites

The combination of a moderate XLogP3-AA (3.2) and a molecular weight (312.75 g/mol) within Lipinski's rule-of-five space positions this compound as a suitable starting point for developing chemical probes. Its dual hydrogen bond donor capacity and aromatic chlorine atom provide orthogonal interaction vectors for targeting enzyme active sites or protein-protein interaction interfaces in cellular assays [1].

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